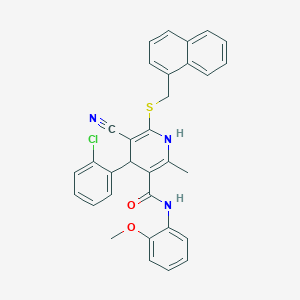

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(naphthalen-1-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26ClN3O2S/c1-20-29(31(37)36-27-16-7-8-17-28(27)38-2)30(24-14-5-6-15-26(24)33)25(18-34)32(35-20)39-19-22-12-9-11-21-10-3-4-13-23(21)22/h3-17,30,35H,19H2,1-2H3,(H,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNOXECKQZYLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H20ClN3O2S

- Molecular Weight : 425.93 g/mol

- CAS Number : [Not provided in the search results]

The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The presence of a cyano group enhances reactivity, while the chlorophenyl and methoxyphenyl groups may affect pharmacokinetic properties.

Antitumor Activity

Research indicates that dihydropyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines. A study highlighted that derivatives with electron-withdrawing groups like cyano and electron-donating groups such as methoxy can enhance cytotoxic effects against tumor cells. The specific compound's structural characteristics may allow it to interact effectively with cellular targets involved in cancer progression.

Antimicrobial Properties

Dihydropyridine compounds have been reported to possess antimicrobial activities. The presence of a chlorophenyl moiety is often associated with enhanced antibacterial effects. In vitro studies have demonstrated that compounds with similar frameworks exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. Dihydropyridines are known for their ability to modulate cholinergic signaling, which is crucial in neurodegenerative diseases like Alzheimer's. Computational docking studies have indicated that this compound can effectively bind to the active site of AChE, potentially leading to increased acetylcholine levels in the synaptic cleft.

Case Studies and Experimental Data

- Antitumor Activity : A study evaluating various dihydropyridine derivatives found that compounds similar to the target compound exhibited IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines . The presence of specific substituents was correlated with enhanced activity.

- Antimicrobial Activity : In vitro assays demonstrated that related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL .

- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound could effectively interact with the AChE active site, suggesting a potential mechanism for its neuroprotective effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

- Chlorophenyl and Methoxy Groups : These groups are essential for enhancing biological activity.

- Cyano Group : This electron-withdrawing group is crucial for reactivity and interaction with biological targets.

- Sulfanyl Moiety : The inclusion of a sulfanyl group may enhance lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of 1,4-dihydropyridines (DHPs) and thieno[2,3-b]pyridines. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of DHP Derivatives

*LogP values estimated using fragment-based methods.

Key Structural and Functional Differences

Substituent at 4-Position: The 2-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-furyl group in AZ331/AZ257 or the hydroxynaphthalenyl group in ’s compound. This may enhance electrophilic interactions with biological targets.

Carboxamide Variations :

- The 2-methoxyphenyl carboxamide in the target compound may confer metabolic stability via steric shielding of the methoxy group, contrasting with the 4-chlorophenyl carboxamide in ’s compound, which could increase oxidative susceptibility .

Biological Activity Trends :

- Compounds with oxoethyl thioethers (e.g., AZ331/AZ257) are linked to calcium channel blocking, while hydroxynaphthalenyl derivatives () exhibit broader antitumor and antimicrobial activities . The target compound’s naphthalenylmethyl thioether may shift activity toward targets requiring aromatic stacking (e.g., kinase ATP-binding pockets).

Q & A

Basic: What are the key considerations in designing a synthesis pathway for this compound?

Answer:

The synthesis of this dihydropyridine derivative typically involves multi-component condensation reactions. A common approach includes:

- Reagent selection : Use of benzaldehyde derivatives, ethyl acetoacetate, and urea/thiourea analogs in a three-component reaction to form the dihydropyridine core .

- Substituent introduction : Strategic placement of functional groups (e.g., 2-chlorophenyl, naphthalen-1-ylmethyl thioether) requires sequential substitution reactions. For instance, the thioether group can be introduced via nucleophilic substitution using naphthalen-1-ylmethanethiol under basic conditions .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like ammonium acetate enhance reaction efficiency and yield .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Answer:

Integrated computational approaches, such as:

- Density Functional Theory (DFT) : To analyze electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and binding affinity .

- Molecular docking : Predict interactions with biological targets (e.g., calcium channels or enzymes) by modeling ligand-receptor binding poses .

- QSAR modeling : Correlate structural features (e.g., electron-withdrawing chloro substituents) with observed activities (e.g., antihypertensive effects) .

Basic: Which spectroscopic techniques are most effective for characterizing its structure?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene) and the dihydropyridine ring .

- IR spectroscopy : Detect functional groups like cyano (C≡N stretch at ~2200 cm) and carboxamide (N-H bend at ~1650 cm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of the naphthalenylmethyl thioether group) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., calcium flux assays for channel-blocking activity) to minimize inter-lab variability .

- Structural impurities : Use HPLC-MS to verify compound purity (>95%) and rule out byproducts influencing results .

- Context-dependent effects : Evaluate activity across multiple cell lines or in vivo models to account for tissue-specific responses .

Basic: What are common substituents that influence its biological activity?

Answer:

Key substituents include:

- 2-Chlorophenyl : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .

- Naphthalenylmethyl thioether : Modulates electron density and steric bulk, affecting target binding .

- Methoxyphenyl carboxamide : Hydrogen-bonding capacity improves solubility and receptor interactions .

Advanced: How to optimize reaction conditions to improve yield?

Answer:

- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to optimize variables like temperature, solvent ratio, and catalyst loading .

- Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in multi-step syntheses .

- Microwave-assisted synthesis : Accelerates reaction kinetics for steps requiring high temperatures .

Basic: What in vitro assays are used to evaluate its pharmacological potential?

Answer:

- Calcium channel blocking : Fluorometric assays (e.g., Fluo-4 AM dye) in vascular smooth muscle cells .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .

Advanced: How to model its interactions with biological targets using docking studies?

Answer:

- Target selection : Prioritize receptors (e.g., L-type calcium channels) based on structural homology to known dihydropyridine targets .

- Ligand preparation : Generate 3D conformers of the compound accounting for tautomerism and protonation states .

- Binding affinity scoring : Use AutoDock Vina or Schrödinger Glide to predict binding energies and key residues (e.g., glutamic acid in channel pores) .

Basic: How to assess purity and stability during storage?

Answer:

- HPLC analysis : Monitor degradation products (e.g., oxidation of thioether to sulfoxide) using a C18 column and UV detection .

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and analyze via TLC or NMR for decomposition .

- Lyophilization : Improve long-term stability by storing as a lyophilized powder under inert gas .

Advanced: What strategies address poor solubility in pharmacological testing?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .

- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to improve bioavailability .

- Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.